molecular formula C15H17Cl2NO2S B115178 (+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL CAS No. 141109-18-4

(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL

Cat. No. B115178
M. Wt: 346.3 g/mol
InChI Key: ZXANKCFSGFEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215005B1

Procedure details

In 150 ml of methanol 8.5 ml (0.15 mol) of 96% sulfuric acid is dissolved under cooling and the solution is then heated under reflux conditions for ½ hour. After cooling to room temperature 20 g (0.0678 mol) of [2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide, falling under general formula (VII) and prepared as described in Example 7, is added to the solution, the mixture is placed into a closed apparatus (autoclave) and stirred in it at 130° C.- on for 5 hours, while the inner pressure elevates to 13 bar. The reaction mixture is then cooled to room temperature (remaining pressure 1-2 bar), the methanol is distilled off in vacuo and to the residue 100 ml of isopropyl acetate and 100 ml of water are added and the pH of the mixture is adjusted to 7.5 by dropwise addition of ˜60 ml of 10% sodium hydroxide solution, under cooling and stirring, while keeping the mixture at room temperature. The phases are separated, the organic phase is stirred with 60 ml of 3% aqueous maleic acid solution at 40-50° C. for 10 minutes, the two phases are then separated. After re-extracting the aqueous maleic acid solution with 30 ml of isopropyl acetate the organic layers are combined, dried over anhydrous sodium sulfate and concentrated to the half of its volume. On addition of 5 ml of conc. hydrochloric acid solution the product precipitates as an oil which crystallizes within a few minutes. It is cooled to 0-(+5)° C. and after 2 hours the crystals are collected by filtration, washed with a small amount of isopropyl acetate and dried. Weight: 19.4 g (82.5%) mp.: 177-178° C. The quality of the product is identical with that of the material obtained in Example 9.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][CH2:9][NH:10][CH:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])[C:12](N)=[O:13]>S(=O)(=O)(O)O>[ClH:21].[CH3:1][O:2][C:12](=[O:13])[CH:11]([NH:10][CH2:9][CH2:8][C:4]1[S:3][CH:7]=[CH:6][CH:5]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21] |f:3.4|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide
Quantity
20 g
Type
reactant
Smiles
S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred in it at 130° C.- on for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
the solution is then heated under reflux conditions for ½ hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
is added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature (remaining pressure 1-2 bar)
DISTILLATION
Type
DISTILLATION
Details
the methanol is distilled off in vacuo and to the residue 100 ml of isopropyl acetate and 100 ml of water
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
the pH of the mixture is adjusted to 7.5 by dropwise addition of ˜60 ml of 10% sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The phases are separated
STIRRING
Type
STIRRING
Details
the organic phase is stirred with 60 ml of 3% aqueous maleic acid solution at 40-50° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the two phases are then separated
EXTRACTION
Type
EXTRACTION
Details
After re-extracting the aqueous maleic acid solution with 30 ml of isopropyl acetate the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the half of its volume
ADDITION
Type
ADDITION
Details
On addition of 5 ml of conc. hydrochloric acid solution the product
CUSTOM
Type
CUSTOM
Details
precipitates as an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes within a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 0-(+5)° C
FILTRATION
Type
FILTRATION
Details
and after 2 hours the crystals are collected by filtration
Duration
2 h
WASH
Type
WASH
Details
washed with a small amount of isopropyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
Cl.COC(C(C1=C(C=CC=C1)Cl)NCCC=1SC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.